1-Amino-1,2,4-triazole

Description

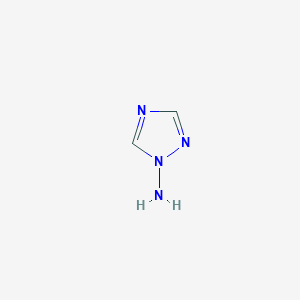

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,4-triazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-6-2-4-1-5-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAZGSRLKBTDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470902 | |

| Record name | 1-AMINO-1,2,4-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24994-60-3 | |

| Record name | 1-AMINO-1,2,4-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-triazol-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1 Amino 1,2,4 Triazole and Its Derivatives

Established Synthetic Routes for 1-Amino-1,2,4-triazole Core

The foundational methods for synthesizing the 1,2,4-triazole (B32235) ring system have been known for over a century and continue to be widely used. These conventional routes often involve the condensation of hydrazines or related compounds with a carbon source.

Conventional Synthetic Approaches

Two of the most prominent conventional methods for the synthesis of 1,2,4-triazole derivatives are the Pellizzari and Einhorn-Brunner reactions.

The Pellizzari reaction , discovered by Guido Pellizzari in 1911, involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.org For example, heating a mixture of formamide (B127407) and hydrazine (B178648) hydrochloride with potassium hydroxide (B78521) can yield 1,2,4-triazole. bohrium.com While effective, this reaction often requires high temperatures and long reaction times, which can lead to lower yields. wikipedia.org

The Einhorn-Brunner reaction is another key method that involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. bohrium.comscispace.com This reaction produces an isomeric mixture of 1,2,4-triazoles. wikipedia.org The regioselectivity of the Einhorn-Brunner reaction can be influenced by the nature of the substituents on the imide, with the more acidic group preferentially ending up at the 3-position of the triazole ring. wikipedia.org

Another established route involves the acylation of thiosemicarbazide (B42300) with formic acid, followed by cyclization to form a triazole thiol. Subsequent oxidation with nitric acid or hydrogen peroxide yields the unsubstituted 1,2,4-triazole. wikipedia.org

Laboratory-Scale Synthesis Protocols

On a laboratory scale, various protocols have been developed for the synthesis of this compound and its derivatives. One common method starts with the reaction of aminoguanidine (B1677879) with formic acid. The resulting aminoguanidine formate (B1220265) is then heated to induce cyclization and dehydration, affording 3-amino-1,2,4-triazole. orgsyn.org

A multi-step protocol for synthesizing N-acyl and N-thiourea derivatives of 1,2,4-triazole begins with symmetrical 4-amino-1,2,4-triazole (B31798). chemmethod.com This starting material can undergo condensation with various acetophenones to form Schiff bases, which can be further modified. chemmethod.com For instance, an N-acyl derivative can be prepared by reacting the Schiff base with acetyl chloride. chemmethod.com

The synthesis of 3,4,5-trisubstituted-1,2,4-triazoles can be achieved through the oxidative cyclization of amidrazones and aldehydes, a reaction that can be catalyzed by cerium ammonium (B1175870) nitrate (B79036). dergipark.org.tr

A practical, base-mediated synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has also been developed through the annulation of nitriles with hydrazines. rsc.org This method is notable for its tolerance of various functional groups. rsc.org

| Starting Materials | Reagents/Conditions | Product | Reference |

| Amide and Acyl hydrazide | Heat | 1,2,4-Triazole derivative | wikipedia.org |

| Hydrazine and Diacylamine | Weak acid | Isomeric mixture of 1,2,4-triazoles | scispace.comwikipedia.org |

| Thiosemicarbazide | Formic acid, then Nitric acid or Hydrogen peroxide | 1,2,4-Triazole | wikipedia.org |

| Aminoguanidine | Formic acid, then heat | 3-Amino-1,2,4-triazole | orgsyn.org |

| 4-Amino-1,2,4-triazole and 4-Aminoacetophenone | Ethanol, Glacial acetic acid | Schiff base derivative | chemmethod.com |

| Amidrazone and Aldehyde | Cerium ammonium nitrate | 3,4,5-Trisubstituted-1,2,4-triazole | dergipark.org.tr |

| Nitrile and Hydrazine | Base | 1,3,5-Trisubstituted-1,2,4-triazole | rsc.org |

Emerging Green Chemistry Approaches in 1,2,4-Triazole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of green chemistry approaches for the synthesis of 1,2,4-triazoles, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Metal-Free Catalysis and Reaction Conditions

A notable trend in green synthesis is the move away from metal catalysts, which can be toxic and difficult to remove from the final product. One such approach involves the cyclization of α,α-dichlorotoluene sulfonyl–substituted hydrazones with a primary amine mediated by a non-metallic base, diisopropylethylamine (DIPEA). frontiersin.org Another metal-free method utilizes iodine in the presence of tert-butyl hydroperoxide (TBHP) to facilitate the reaction of hydrazones with amines, producing 1,2,4-triazoles in high yields. frontiersin.org These methods offer the advantage of avoiding heavy metal contamination in the synthesized compounds.

Environmentally Benign Solvents and Oxidants

The use of environmentally benign solvents and oxidants is another cornerstone of green chemistry. Polyethylene glycol (PEG) has been employed as a recyclable solvent for the ceric ammonium nitrate-catalyzed oxidative cyclization of amidrazones and aldehydes to produce 3,4,5-trisubstituted-1,2,4-triazoles. frontiersin.org Water has also been utilized as a solvent for the oxidative intramolecular annulation of N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides to yield nitroimino-1,2,4-triazoles under air. thieme-connect.com These approaches reduce the reliance on volatile and often toxic organic solvents.

Microwave and Ultrasound Irradiation Methods

Microwave and ultrasound irradiation have emerged as powerful tools in green synthesis, offering significant advantages in terms of reaction times and energy consumption. Microwave-assisted synthesis has been successfully applied to the Pellizzari reaction, leading to shorter reaction times and increased yields compared to conventional heating. wikipedia.org For example, N4-amino-1,2,4-triazoles have been obtained in excellent yields by reacting substituted aryl hydrazides with an excess of hydrazine hydrate (B1144303) under microwave irradiation in the absence of an organic solvent. scispace.comscribd.com Similarly, the reaction of thiocarbohydrazide (B147625) with aliphatic acids under microwave irradiation has been shown to produce triazole derivatives in good yields within minutes. scispace.com

| Green Approach | Starting Materials | Reagents/Conditions | Product | Reference |

| Metal-Free Catalysis | Hydrazone and Amine | I2/TBHP | 1,2,4-Triazole derivative | frontiersin.org |

| Benign Solvent | Amidrazone and Aldehyde | Ceric ammonium nitrate, Polyethylene glycol (PEG) | 3,4,5-Trisubstituted-1,2,4-triazole | frontiersin.org |

| Microwave Irradiation | Amide and Acyl hydrazide | Microwave | 1,2,4-Triazole derivative | wikipedia.org |

| Microwave Irradiation | Substituted aryl hydrazide and Hydrazine hydrate | Microwave, solvent-free | N4-amino-1,2,4-triazole | scispace.comscribd.com |

| Microwave Irradiation | Thiocarbohydrazide and Aliphatic acid | Microwave | Triazole derivative | scispace.com |

Divergent Synthesis of Substituted this compound Derivatives

A significant advancement in the synthesis of substituted 1,2,4-triazole derivatives involves divergent methods that utilize readily available starting materials to produce a range of products by simply modifying reaction conditions. organic-chemistry.orgthieme-connect.com A notable example is the cyclization of N′-nitro-2-hydrocarbylidene-hydrazinecarboximidamides, which can be directed to form either amino-1,2,4-triazoles or nitroimino-1,2,4-triazoles. organic-chemistry.orgaphrc.org This metal-free approach offers high yields and mild reaction conditions, making it an efficient and environmentally friendly option. organic-chemistry.org

Cyclization Reactions and Mechanistic Investigations

Cyclization reactions are fundamental to the formation of the 1,2,4-triazole ring. The investigation into the mechanisms of these reactions provides crucial insights for optimizing synthetic routes and achieving desired substitutions.

The synthesis of amino-1,2,4-triazoles can be achieved through an intramolecular redox reaction. organic-chemistry.orgthieme-connect.com Specifically, when N′-nitro-2-hydrocarbylidene-hydrazinecarboximidamides are subjected to acidic conditions, an intramolecular redox process involving the nitro group takes place. organic-chemistry.orgthieme-connect.comaphrc.org This transformation is notable as it does not require external oxidants or transition metals. organic-chemistry.org The reaction is driven by the inherent reactivity of the nitro group within the molecule, leading to the formation of the amino-1,2,4-triazole core. organic-chemistry.orgaphrc.org

Mechanistic studies, including control experiments and Density Functional Theory (DFT) calculations, have shed light on the pathway of the aforementioned intramolecular redox reaction. organic-chemistry.orgthieme-connect.com It is proposed that the reaction proceeds via an intramolecular 1,3-hydride transfer. organic-chemistry.orgaphrc.org This transfer ultimately leads to the elimination of nitrous acid (HNO2), facilitating the cyclization and formation of the final amino-1,2,4-triazole product. organic-chemistry.orgthieme-connect.comaphrc.org

Oxidative cyclization represents a versatile strategy for synthesizing 1,2,4-triazole derivatives. These methods often involve the formation of new carbon-nitrogen and nitrogen-nitrogen bonds under oxidative conditions. For instance, a copper-catalyzed reaction using air as the oxidant can produce 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling. organic-chemistry.org Another approach involves an iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides, utilizing dimethylformamide (DMF) as a carbon source to form 3-trifluoromethyl-1,2,4-triazoles. isres.org Ceric ammonium nitrate (CAN) has also been employed as both a Lewis acid and an oxidant to promote the cyclization of amidrazones with aldehydes, yielding 3,4,5-trisubstituted-1,2,4-triazoles. frontiersin.orgorganic-chemistry.orgnih.gov

A notable divergent synthesis pathway utilizes N′-nitro-2-hydrocarbylidene-hydrazinecarboximidamides under neutral conditions with water as the solvent and air as the oxidant. organic-chemistry.orgthieme-connect.com This leads to nitroimino-1,2,4-triazoles through an oxidative intramolecular annulation. thieme-connect.comaphrc.org

Table 1: Examples of Oxidative Cyclization Strategies for 1,2,4-Triazoles

| Starting Materials | Catalyst/Oxidant | Product Type | Reference |

|---|---|---|---|

| Amidines and trialkylamines | Cu catalyst / O₂ | 1,3-disubstituted 1,2,4-triazoles | isres.org |

| Trifluoroacetimidohydrazides and DMF | I₂ | 3-trifluoromethyl-1,2,4-triazoles | isres.org |

| Amidrazones and aldehydes | Ceric Ammonium Nitrate (CAN) | 3,4,5-trisubstituted-1,2,4-triazoles | frontiersin.orgorganic-chemistry.orgnih.gov |

[3+2] cycloaddition reactions are a powerful tool for constructing the five-membered 1,2,4-triazole ring. This approach involves the reaction of a three-atom component with a two-atom component. A copper-catalyzed three-component reaction of nitriles, 2-diazoacetonitriles, and aryldiazonium salts provides a regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles. isres.org This reaction proceeds through the in situ formation of a nitrile ylide, which then undergoes a dipolar [3+2] annulation with the aryldiazonium salt. organic-chemistry.orgbohrium.com

Other examples include the base-mediated cycloaddition of trifluoroacetohydrazonoyl chlorides with imidates to yield 3-trifluoromethyl-1,2,4-triazoles. organic-chemistry.org Additionally, the reaction of oximes with hydrazonoyl hydrochlorides using a base can produce 1,3,5-trisubstituted 1,2,4-triazole derivatives. organic-chemistry.org These methods highlight the versatility of [3+2] cycloadditions in accessing a wide range of substituted triazoles. nih.gov

Table 2: Overview of [3+2] Cycloaddition Reactions for 1,2,4-Triazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nitriles, 2-diazoacetonitriles | Aryldiazonium salts | Copper catalyst | 1-aryl-5-cyano-1,2,4-triazoles | isres.orgbohrium.com |

| Trifluoroacetohydrazonoyl chlorides | Imidates | Base-mediated | 3-trifluoromethyl-1,2,4-triazoles | organic-chemistry.org |

| Oximes | Hydrazonoyl hydrochlorides | Triethylamine | 1,3,5-trisubstituted 1,2,4-triazoles | organic-chemistry.org |

Oxidative Cyclization Strategies

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect of synthesizing substituted 1,2,4-triazoles, as it determines the specific arrangement of substituents on the triazole ring. Different catalytic systems can direct the reaction to favor the formation of one regioisomer over another. For example, in the synthesis of disubstituted 1,2,4-triazoles, Cu(II) catalysis can lead to the formation of 1,5-disubstituted isomers in high yield, while Ag(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles. organic-chemistry.org

Another highly regioselective one-pot process involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines to afford 1,3,5-trisubstituted 1,2,4-triazoles. isres.org Furthermore, the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones has been developed as a facile and efficient one-step procedure for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- organic-chemistry.orgaphrc.orgorganic-chemistry.orgtriazolo[1,5-a]pyrimidines, respectively. rsc.org The choice of catalyst and starting materials is therefore crucial for controlling the regiochemical outcome of the synthesis. organic-chemistry.orgthieme-connect.com

Synthesis of Novel this compound-Based Architectures

The versatile scaffold of this compound serves as a foundational building block for the synthesis of a diverse array of more complex molecular architectures. Researchers have developed numerous synthetic methodologies to modify and incorporate this heterocycle into larger systems, leading to novel compounds with a wide range of potential applications. These strategies include the formation of Schiff bases, N-acyl and N-thiourea derivatives, the construction of fused heterocyclic systems, the incorporation of biologically relevant fragments like amino acids, and the synthesis of energetic salts and coordination compounds.

Schiff Base Formation and Derivatization

The primary amino group on the this compound ring is a key functional handle for derivatization, most commonly through condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is a straightforward and efficient method for introducing a wide variety of substituents onto the triazole core.

The general synthesis involves the reaction of a this compound derivative with a suitable aldehyde or ketone. ijrrr.comdergipark.org.tr For instance, new Schiff bases have been synthesized by reacting 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione with various aldehydes. dergipark.org.tr Similarly, 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been converted into a series of Schiff bases by reacting it with different aromatic aldehydes, achieving high yields ranging from 53–95%. mdpi.com The reaction conditions often involve refluxing the reactants in a solvent like methanol (B129727) or ethanol, sometimes with a catalytic amount of acid such as glacial acetic acid. ijrrr.comchemmethod.comchemmethod.com A facile and rapid sonochemical method has also been developed, affording the desired Schiff bases in excellent yields within minutes. plos.org

These Schiff bases can serve as intermediates for further modifications. For example, they can be used to create more complex heterocyclic systems or as ligands for coordination chemistry. chemmethod.comchemmethod.com The imine bond of the Schiff base provides an additional site for chemical reactions, allowing for a broad scope of derivatization.

Table 1: Examples of Synthesized this compound-Derived Schiff Bases

| Starting Aminotriazole | Aldehyde/Ketone | Resulting Schiff Base Type | Reference |

|---|---|---|---|

| 4-Amino-3,5-bis(diphenyl hydroxymethyl)-1,2,4-triazole | Various ketones | 4-(substituted benzylidene amino)-4H-1,2,4-triazoles | ijrrr.com |

| 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Substituted benzaldehydes | 4-(Substituted-benzylidene)-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | mdpi.com |

| 3-Amino-1,2,4-triazole-5-thiol | Various benzaldehyde (B42025) derivatives | Piperidinium 4-((substituted-benzylidene)amino)-5-mercapto-4H-1,2,4-triazol-1-ide | jptcp.com |

N-Acyl and N-Thiourea Derivatives

Further functionalization of the this compound core can be achieved through the synthesis of N-acyl and N-thiourea derivatives. These derivatives are typically prepared from the primary amino group or from an intermediate Schiff base.

N-acyl derivatives can be synthesized by treating a this compound Schiff base with an acylating agent like acetyl chloride in a dry solvent such as benzene. chemmethod.comchemmethod.com This reaction introduces an acyl group onto the exocyclic nitrogen atom.

N-thiourea derivatives are also significant. A multi-step protocol starting from symmetrical 4-amino-1,2,4-triazole can lead to the formation of N-thiourea compounds. chemmethod.comchemmethod.com In one reported synthesis, an N-acyl derivative was reacted with thiourea (B124793) in an alkaline solution to yield the corresponding N-thiourea derivative. chemmethod.comchemmethod.com Another approach involves reacting thiocarbohydrazide with urea (B33335) or thiourea compounds in an oil bath at high temperatures (130–140 °C) to afford 1,2,4-triazole derivatives bearing urea or thiourea moieties. nih.govresearchgate.net These reactions expand the chemical diversity of this compound derivatives by introducing functionalities capable of forming extensive hydrogen-bonding networks and acting as effective ligands for metal coordination. nih.gov

Table 2: Synthesis of N-Acyl and N-Thiourea Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Schiff base of 4-amino-1,2,4-triazole | Acetyl chloride | N-acyl derivative | chemmethod.com |

| N-acyl derivative | Thiourea | N-thiourea derivative | chemmethod.com |

Fused Heterocyclic Systems Incorporating 1,2,4-Triazole Moieties

The this compound ring is a valuable precursor for the construction of fused heterocyclic systems, where the triazole ring is annulated with another heterocyclic ring. These fused systems often exhibit unique chemical properties.

One common strategy involves the cyclization of suitably functionalized 1,2,4-triazole derivatives. For example, 1,4-bis(3-thiol-4-amino-1,2,4-triazole-5-yl)benzene can be converted into hydrazones, which are then cyclized using phosphorus oxychloride to yield a bicyclic system: 1,4-bis[1,2,4-triazole[3,4-b]-5-substituted–1,3,4-thiadiazole]benzene. epstem.net Another approach involves the reaction of 3-substituted-4-amino-5-mercapto-1,2,4-triazoles with reagents like carbon disulfide or phenacyl bromides to create triazolo[3,4-b] chemmethod.comCurrent time information in Bangalore, IN.bohrium.comthiadiazoles and thiazolo[3,2-b]-s-triazoles, respectively. acs.org

The synthesis of novel fused systems such as chemmethod.comCurrent time information in Bangalore, IN.bohrium.comtriazolo chemmethod.comCurrent time information in Bangalore, IN.thiazinoquinolines has also been reported, starting from 4-chloro-3-chloromethylquinaldine and 1,2,4-triazole-5-thiols. researchgate.net Furthermore, an electrochemical, reagent-free method has been developed for the intramolecular dehydrogenative C–N cross-coupling to efficiently synthesize 1,2,4-triazolo[4,3-a]pyridines and related heterocycles from commercially available starting materials. rsc.org These synthetic routes demonstrate the utility of the this compound scaffold in building complex, multi-ring heterocyclic structures.

Strategies for Amino Acid Fragment Incorporation

Combining the 1,2,4-triazole heterocycle with amino acid fragments has been an area of significant interest, aiming to create hybrid molecules. Various synthetic strategies have been developed to achieve this conjugation.

One approach involves a multi-step synthesis starting from a precursor like 4-nitroacetophenone, which undergoes carbonyl epoxidation, substitution, reduction, and finally an amidation reaction with an amino acid to yield 1,2,4-triazole derivatives containing amino acid fragments. mdpi.comnih.gov Another strategy establishes a synthetic route for the derivatization of the amine terminal of an amino acid into a 1,2,4-triazole moiety. mdpi.com This "transamination" can be an advantageous method for creating novel 1,2,4-triazole derivatized amino acids. mdpi.com

Peptidomimetic approaches also utilize the triazole ring. The Huisgen 1,3-dipolar cycloaddition, or "click chemistry," is a powerful tool for connecting an amino acid moiety to another molecule via a 1,2,3-triazole ring, which serves as an amide bond surrogate. nih.govmdpi.com This can be performed on a solid phase by converting the N-terminal amine of a resin-bound peptide into an azide, followed by reaction with a protected α-amino alkyne. mdpi.com These methods allow for the systematic incorporation of the triazole unit into peptide backbones, creating novel peptidomimetics. nih.gov

Synthesis of Energetic Salts

The nitrogen-rich this compound ring is an excellent backbone for creating energetic materials, particularly energetic salts. bohrium.com The synthesis of these salts typically involves the protonation of the basic nitrogen atoms of the triazole ring or its derivatives with strong acids, followed by the introduction of an energetic anion.

A common method is a straightforward acid-base reaction where the aminotriazole derivative is treated with an acid like nitric acid, perchloric acid, or dinitramide. bohrium.com For example, 4-amino-3-hydrazino-1,2,4-triazole (AHT) can act as a divalent cation, pairing with two oxygen-rich anions, which can enhance density and detonation performance. bibliotekanauki.pl A series of energetic salts based on AHT have been synthesized using this principle. bibliotekanauki.pl

Other strategies involve the synthesis of more complex triazole backbones first, which are then converted to salts. For instance, 5-(5-nitro-2H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole-3,4-diamine can be synthesized and subsequently reacted with bases like hydrazine monohydride or hydroxylamine (B1172632) to form energetic salts. bohrium.com Similarly, cationic salts of 5-amino-3-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole (APATO) have been prepared by direct reaction with dilute inorganic acids (HCl, HNO₃, HClO₄) or through metathesis reactions. icm.edu.plmdpi.com These synthetic approaches allow for the tuning of energetic properties by carefully selecting both the nitrogen-rich cation and the energetic anion. researchgate.netacs.org

Table 3: Examples of Energetic Salts Derived from this compound

| Cation Precursor | Acid/Anion Source | Resulting Salt Type | Reference |

|---|---|---|---|

| 4-Amino-3-hydrazino-1,2,4-triazole (AHT) | Nitric acid, Perchloric acid | Divalent energetic salts (dinitrate, diperchlorate) | bibliotekanauki.pl |

| 5-Amino-3-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole (APATO) | HCl, HNO₃, HClO₄ | Cationic energetic salts (chloride, nitrate, perchlorate) | icm.edu.pl |

| 4,5,5'-Triamine-3,3'-bi-1,2,4-triazole | Nitric acid, Perchloric acid | Nitrate and Perchlorate salts | bohrium.com |

Synthesis of Coordination Compounds

This compound and its derivatives are versatile ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms in the heterocyclic ring. researchgate.netiucr.org They can coordinate to metal ions in various modes, acting as monodentate, bidentate bridging, or chelating ligands, leading to the formation of diverse coordination architectures from discrete mononuclear complexes to multidimensional coordination polymers. iucr.orgisres.orgmdpi.com

The synthesis of these coordination compounds typically involves the reaction of a metal salt with the this compound ligand in a suitable solvent. For example, new coordination compounds of Cu(II) and Co(II) have been prepared using 4-amino-1,2,4-triazole (NH₂trz) and dicyanamide (B8802431) (dca) as bridging ligands. researchgate.netiucr.org In one resulting mononuclear complex, Cu(NH₂trz)₄(H₂O)₂, the NH₂trz ligand is monodentate, coordinating through a ring nitrogen atom. researchgate.netiucr.org In another, a 1D chain is formed where the metal centers are connected by three bidentate N1,N2-1,2,4-triazole ligands. researchgate.netiucr.org

The choice of the metal ion, the counter-anion, and the reaction conditions (e.g., solvent, temperature) can influence the final structure of the coordination compound. The ability of the amino group to be further functionalized also presents opportunities to create more complex, multifunctional coordination materials. researchgate.net

Table 4: Examples of Coordination Compounds with this compound Ligands

| Metal Ion | Ligand(s) | Complex Structure | Reference |

|---|---|---|---|

| Cu(II) | 4-amino-1,2,4-triazole (NH₂trz) | Mononuclear complex: Cu(NH₂trz)₄(H₂O)₂ | iucr.org |

| Cu(II) | 4-amino-1,2,4-triazole (NH₂trz) | 1D chain: Cu(NH₂trz)₃·H₂O | iucr.org |

Synthesis of Azo Dyes

The synthesis of azo dyes incorporating a triazole scaffold is a significant area of research, primarily due to the resulting compounds' applications as colorants, in optical data storage, and for their potential biological activities. The general and most crucial method for the synthesis of azo dyes involves the diazotization of a primary aromatic or heteroaromatic amine, followed by a coupling reaction with an electron-rich nucleophile. nih.gov

For amino-substituted 1,2,4-triazoles, this process typically involves the diazotization of the exocyclic amino group to form a diazonium salt. This intermediate is then reacted with a suitable coupling component, such as a phenol (B47542), naphthol, or an aromatic amine, to yield the final azo dye. The stability of the diazonium salt and the reaction conditions are critical factors in the success of the synthesis.

While the synthesis of azo dyes from 3-amino-1,2,4-triazole and 4-amino-1,2,4-triazole isomers is documented in scientific literature, specific research detailing the synthesis of azo dyes derived directly from this compound is not as prevalent in the reviewed sources. However, the established chemical principles for azo dye formation from heterocyclic amines provide a clear theoretical pathway.

The theoretical reaction pathway for the synthesis of an azo dye from this compound would proceed as follows:

Diazotization: this compound is treated with a nitrosating agent, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). This reaction converts the 1-amino group into a 1-diazonium-1,2,4-triazole salt. The low temperature is essential to prevent the decomposition of the often-unstable diazonium salt.

Coupling Reaction: The resulting diazonium salt solution is then added to a solution of a coupling component. The coupling component is typically an electron-rich aromatic compound, such as a phenol or an aniline (B41778) derivative, dissolved in a suitable solvent. The reaction is often carried out under specific pH conditions to facilitate the electrophilic substitution reaction, where the diazonium ion acts as the electrophile.

For instance, coupling with an alkaline solution of a phenol (like β-naphthol) would lead to the formation of a hydroxy-substituted azo dye. google.com The general scheme for this reaction is presented below.

General Synthetic Scheme for Azo Dyes from this compound

Step 1: Diazotization of this compound

Step 2: Azo Coupling

Research on related isomers, such as 4-amino-1,2,4-triazole, provides concrete examples of this methodology. For example, an azo dye ligand has been synthesized through the coupling reaction between the diazonium chloride derived from 4-amino-1,2,4-triazole and 5-sulphosalicylic acid. scholarsresearchlibrary.com The procedure involved dissolving 4-amino-1,2,4-triazole in hydrochloric acid, cooling to 0-5°C, and adding an ice-cooled sodium nitrite solution. scholarsresearchlibrary.com The resulting diazonium chloride was then coupled with 5-sulphosalicylic acid to yield the colored azo compound. scholarsresearchlibrary.com This example illustrates the practical application of the general principles of azo dye synthesis to the aminotriazole family.

The properties and final color of the synthesized azo dyes are highly dependent on the chemical structure of both the triazole moiety and the coupling component, including the nature and position of various substituents. These structural variations influence the electronic properties and the absorption spectra of the dye molecules.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Amino 1,2,4 Triazole

In-depth Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are fundamental in the characterization of 1-Amino-1,2,4-triazole, each providing unique insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H-NMR: In ¹H-NMR spectra of Schiff bases derived from 3-amino-1,2,4-triazole, a characteristic sharp singlet for the azomethine proton (-N=CH-) is typically observed between δ 9.35 and 8.90 ppm in DMSO-d₆. nih.gov The precise chemical shift is influenced by the substituents on the aromatic ring. nih.gov The proton on the triazole ring itself can be affected by factors such as exchange rates and the solvent used. nih.gov For some derivatives, the amino group protons (NH₂) of the triazole ring appear as distinct signals. dergipark.org.tr

¹³C-NMR: The ¹³C-NMR spectrum provides crucial information about the carbon framework. In derivatives of 1,2,4-triazole (B32235), the two quaternary carbon atoms of the triazole ring typically show signals in the region of δ 160.79–157.01 ppm. acs.org In some cases, minor tautomers can be observed with signals at δ 167.49–166.72 and 154.64–153.18 ppm. acs.org For 4-amino-5-indolyl-1,2,4-triazole-3-thione, the thiocarbonyl carbon (C=S) gives a signal at 167.08 ppm, while the other triazole carbon appears at 144.93 ppm. mdpi.com

Table 1: Representative NMR Data for this compound Derivatives

| Compound/Derivative | Solvent | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

|---|---|---|---|

| Schiff bases of 3-amino-1,2,4-triazole | DMSO-d₆ | 9.35-8.90 (azomethine H) nih.gov | - |

| 3-N,N-Dialkyl-1,2,4-triazoles | - | - | 160.79-157.01 (triazole C) acs.org |

| 4-amino-5-indolyl-1,2,4-triazole-3-thione | - | 14.01 (triazole NH), 11.77 (indole NH), 5.97 (NH₂) mdpi.com | 167.08 (C=S), 144.93 (triazole C) mdpi.com |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound and its derivatives. This technique provides unequivocal confirmation of the molecular formula. For instance, HRMS (ESI) has been used to confirm the structures of various novel 1,2,4-triazole derivatives containing amino acid fragments. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer structural insights. A common observation for Schiff bases of 3-amino-1,2,4-triazole is the presence of a base peak corresponding to the [M-1]⁺ ion, indicating the facile loss of a hydrogen radical. nih.gov

Table 2: HRMS Data for Selected this compound Derivatives

| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|

| Isopropyl ((2S)-1-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-1-oxopropan-2-yl)carbamate | 376.1980 mdpi.com | 376.1980 mdpi.com |

| Isopropyl ((1S)-2-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-2-oxo-1-phenylethyl)carbamate | 438.2136 mdpi.com | 438.2134 mdpi.com |

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum of 1,2,4-triazole derivatives shows characteristic absorption bands. Diagnostic features include bands for N=N stretching, typically in the range of 1570-1550 cm⁻¹, and C=N stretching within the 1600-1411 cm⁻¹ region. ijsr.net For 4-amino-4H-1,2,4-triazole, the C=N stretching vibration of the triazole ring is observed around 1635 cm⁻¹. mdpi.com The presence of an amino group is indicated by N-H stretching vibrations. In some derivatives, thione-thiol tautomerism can be identified by the presence of a C=S absorption band (around 1258-1166 cm⁻¹) for the thione form or an S-H band (around 2700-2550 cm⁻¹) for the thiol form. ijsr.net

Table 3: Characteristic IR Absorption Bands for this compound and its Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N=N | Stretching | 1570-1550 | ijsr.net |

| C=N | Stretching | 1600-1411 | ijsr.net |

| C=N (triazole ring) | Stretching | ~1635 | mdpi.com |

| N-H | Stretching | 3126 | omicsonline.org |

| C-H (aromatic) | Stretching | 3097, 3032 | omicsonline.org |

| C=S (thione) | Stretching | 1258-1166 | ijsr.net |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The unsubstituted 1,2,4-triazole shows a weak absorption at 205 nm. ijsr.net Substitution on the triazole ring can cause a bathochromic (red) shift. For example, N-acetyl-1,2,4-triazole absorbs at 221.5 nm. ijsr.net The UV-Vis spectra of 3-amino-1,2,4-triazole derivatives can also be used to study pH-dependent tautomeric equilibria. For instance, a derivative of 3-amino-1,2,4-triazole showed an absorption band at approximately 215 nm in acidic conditions, which shifted to 230 nm as the pH increased, indicating a deprotonation event. mdpi.com

Table 4: UV-Vis Absorption Maxima for 1,2,4-Triazole and Derivatives

| Compound | Solvent/Condition | λmax (nm) | Reference |

|---|---|---|---|

| 1,2,4-triazole | - | 205 | ijsr.net |

| N-acetyl-1,2,4-triazole | - | 221.5 | ijsr.net |

| 3-amino-1,2,4-triazole derivative | Acidic pH | ~215 | mdpi.com |

Raman spectroscopy offers complementary vibrational information to IR spectroscopy. Surface-enhanced Raman scattering (SERS) has been used to study the adsorption of 1,2,4-triazole on silver surfaces, revealing that it adsorbs in its anionic form through the N1 and N2 atoms. researchgate.net Resonance Raman spectroscopy, combined with theoretical calculations, has been employed to assign the vibrational spectra of 3-amino-5-mercapto-1,2,4-triazole (B94436). rsc.org These studies have shown that the structure is sensitive to the solvent environment and that hydrogen bonding occurs between the solvent and the triazole molecule. rsc.org

Raman Spectroscopy and Resonance Raman Studies

Investigation of Tautomeric Forms and Their Relative Stabilities

The compound commonly referred to as aminotriazole can exist in several tautomeric forms due to the mobility of a proton among the nitrogen atoms of the heterocyclic ring. This phenomenon, known as annular prototropic tautomerism, is critical in determining the chemical and physical properties of the molecule. nih.govresearchgate.net The primary tautomers of 3-amino-1,2,4-triazole are the 1H, 2H, and 4H forms, named according to the position of the endocyclic hydrogen atom. ijsr.netpsu.edu Theoretical and experimental studies have been extensively conducted to determine the relative stabilities of these tautomers in different environments, such as the gas phase and in solution. rsc.orgrsc.org

Theoretical calculations using ab initio molecular orbital methods have been instrumental in predicting the energetic landscapes of these tautomers. psu.edursc.org These studies often involve optimizing the geometry of each tautomer and calculating their relative energies using various levels of theory, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT). acs.org The environment also plays a significant role; continuum solvation models are often employed to understand how polar solvents affect tautomeric equilibria. psu.eduacs.org

The 3-amino-1H-1,2,4-triazole tautomer, also named 5-amino-1H-1,2,4-triazole, features the mobile proton on the nitrogen atom at position 1. ijsr.netmdpi.com This form is frequently identified as one of the most stable tautomers. According to physical and theoretical studies, the general stability order for the tautomers of 3-amino-1,2,4-triazole is often cited as 1H > 2H > 4H. ijsr.net

In the gas phase, high-level ab initio calculations [6-31G(CCSD)//6-31G (HF)] suggest that the 1H and 2H tautomers are nearly identical in energy. psu.edursc.org However, other theoretical investigations have shown that the 1H-tautomer is the most stable form in both the gas phase and solution for many substituted 1,2,4-triazoles. mdpi.com For instance, X-ray diffraction data for 5-amino-1,2,4-triazole indicates that in the solid state, the proton is located on the nitrogen atom adjacent to the amino group, corresponding to the 1H structure. mdpi.com In studies of related compounds, the 5-amino-1H-1,2,4-triazole tautomer was found to be the predominant form in equilibria. nih.gov

The 3-amino-2H-1,2,4-triazole tautomer has the mobile proton attached to the nitrogen atom at position 2. As mentioned, computational studies in the gas phase have shown that the 2H tautomer is essentially isoenergetic with the 1H tautomer, meaning they have very similar energy levels. psu.edursc.orgrsc.org

Interestingly, experimental data from studies in aqueous solution using ¹⁵N NMR spectroscopy suggest a different scenario. These studies concluded that the 2H tautomer is the dominant form in water, with a 2H to 1H ratio of approximately 2:1, while the 4H tautomer was not observed in any significant amount. psu.edu This highlights a discrepancy between some theoretical models and experimental findings in solution, emphasizing the critical influence of the solvent on tautomeric preference. The polarity of the solvent can differentially stabilize the tautomers; for some related triazoles, polar solvents have been shown to favor the 2H tautomer. acs.org

The 3-amino-4H-1,2,4-triazole tautomer is characterized by the mobile proton residing on the nitrogen atom at position 4, which is the nitrogen atom bonded to the exocyclic amino group. Across various theoretical studies, this tautomer is consistently predicted to be the least stable of the three. ijsr.netpsu.edursc.org

In the gas phase, ab initio calculations have estimated the 4H tautomer to be approximately 7 kcal/mol higher in energy than the 1H and 2H forms. psu.edursc.orgrsc.org This significant energy difference suggests that its population in any equilibrium mixture would be very low under normal conditions. This prediction is consistent with experimental observations in aqueous solution, where the 4H tautomer was not detected. psu.edu While some computational models predict a differential stabilization of the 4H tautomer upon hydration, this is not supported by the available spectroscopic data. psu.edursc.org

Data Tables

Table 1: Relative Stabilities of 3-Amino-1,2,4-triazole Tautomers in the Gas Phase

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Reference |

| 3-Amino-1H-1,2,4-triazole | 6-31G(CCSD)//6-31G (HF) | ~0 | rsc.org, psu.edu |

| 3-Amino-2H-1,2,4-triazole | 6-31G(CCSD)//6-31G (HF) | ~0 | rsc.org, psu.edu |

| 3-Amino-4H-1,2,4-triazole | 6-31G(CCSD)//6-31G (HF) | +7 | rsc.org, psu.edu |

| 3-Amino-1H-1,2,4-triazole | Physical and Theoretical Studies | Most Stable | ijsr.net |

| 3-Amino-2H-1,2,4-triazole | Physical and Theoretical Studies | Intermediate Stability | ijsr.net |

| 3-Amino-4H-1,2,4-triazole | Physical and Theoretical Studies | Least Stable | ijsr.net |

Table 2: Experimentally Suggested Tautomer Distribution in Aqueous Solution

| Tautomer | Method | Relative Abundance | Reference |

| 3-Amino-1H-1,2,4-triazole | ¹⁵N NMR Spectroscopy | Minor Component (Ratio ~1) | psu.edu |

| 3-Amino-2H-1,2,4-triazole | ¹⁵N NMR Spectroscopy | Major Component (Ratio ~2) | psu.edu |

| 3-Amino-4H-1,2,4-triazole | ¹⁵N NMR Spectroscopy | Not Appreciable | psu.edu |

Theoretical and Computational Chemistry of 1 Amino 1,2,4 Triazole

Density Functional Theory (DFT) Calculations for Molecular Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of many-body systems. tandfonline.com For 1-Amino-1,2,4-triazole and its isomers, DFT calculations, often using the B3LYP hybrid functional combined with basis sets like 6-31G(d,p), are performed to determine the optimized molecular geometry and electronic properties. researchgate.netsapub.org These calculations start with building the molecular structure and performing a full optimization to find the most stable conformer. researchgate.net The resulting data are crucial for understanding the molecule's behavior in chemical reactions. isres.org

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. rad-proceedings.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and hardness-softness. irjweb.comrad-proceedings.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. rad-proceedings.org The energies of HOMO and LUMO are also fundamental for calculating various global reactivity descriptors. researchgate.netscholarsresearchlibrary.com

Table 1: FMO Data for an Amino-1,2,4-triazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -4.6885 |

| ELUMO | -2.1660 |

| Energy Gap (ΔE) | 2.5225 |

Data for N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine, calculated at the B3LYP/6-311G(d,p) level. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and relative polarity of a molecule. irjweb.com The MEP surface illustrates the electrostatic potential three-dimensionally, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. irjweb.comscholarsresearchlibrary.com

In an MEP map, regions of negative potential, typically colored red, indicate sites prone to electrophilic attack and are often found near electronegative atoms like nitrogen and oxygen. scholarsresearchlibrary.commdpi.com Conversely, regions of positive potential, colored blue, signify areas susceptible to nucleophilic attack, usually located around hydrogen atoms. scholarsresearchlibrary.commdpi.com For amino-1,2,4-triazole derivatives, MEP analysis helps identify the most reactive sites for interactions such as hydrogen bonding. scholarsresearchlibrary.commdpi.com Studies on related triazoles show negative potential concentrated around the ring's nitrogen atoms, indicating them as likely sites for coordination or protonation. isres.orgsapub.org

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Global Reactivity Descriptors

Global reactivity descriptors are chemical concepts derived from DFT that quantify the reactivity of a molecule as a whole. researchgate.net These parameters, including electronegativity, chemical hardness, softness, and chemical potential, are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). isres.orgscholarsresearchlibrary.commwjscience.com They are instrumental in predicting and explaining the chemical behavior and stability of molecules. researchgate.net

Electronegativity (χ) measures an atom's or a group of atoms' ability to attract electrons to itself within a chemical bond. researchgate.net In the context of DFT, it can be calculated using the energies of the HOMO and LUMO orbitals. researchgate.net The formula is given by: χ = - (EHOMO + ELUMO) / 2

Chemical hardness (η) quantifies the resistance of a molecule to a change in its electron distribution or charge transfer. researchgate.net A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. rad-proceedings.org Softness (S) is the reciprocal of hardness. isres.org The formulas are: η = (ELUMO - EHOMO) / 2 S = 1 / η

Chemical potential (µ) is defined within conceptual DFT as the first derivative of the energy with respect to the number of electrons at a constant external potential. scholarsresearchlibrary.com It represents the escaping tendency of electrons from an equilibrium system. isres.org The formula is: µ = (EHOMO + ELUMO) / 2

Table 2: Calculated Global Reactivity Descriptors for an Amino-1,2,4-triazole Derivative

| Descriptor | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| Electronegativity | χ | - (EHOMO + ELUMO) / 2 | 3.4273 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.2613 |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -3.4273 |

| Chemical Softness | S | 1 / η | 0.7928 |

Calculated values based on FMO data from Table 1.

Electrophilicity (ω)

The global electrophilicity index (ω) is a key descriptor in conceptual Density Functional Theory (DFT) that measures the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and the chemical hardness (η). The electrophilicity for different isomers of amino-1,2,4-triazole has been investigated to understand their reactivity. researchgate.net

Theoretical calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine the electronic parameters of 1,2,4-triazole (B32235) and its amino isomers. researchgate.net These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are essential for calculating the electrophilicity index. researchgate.netmwjscience.com The electrophilicity index (ω) is determined using the formula reported by Parr et al. researchgate.net Studies on various 1,2,4-triazole derivatives show that these compounds are highly polarizable. researchgate.net

Interactive Table: Calculated Global Reactivity Descriptors for Amino-1,2,4-Triazole Isomers

| Compound | HOMO (eV) | LUMO (eV) | Hardness (η) | Electrophilicity (ω) |

|---|---|---|---|---|

| 3-amino-1,2,4-triazole | Data not available | Data not available | Data not available | Data not available |

| 4-amino-1,2,4-triazole (B31798) | Data not available | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available | Data not available |

(Note: Specific values for each isomer were not available in the searched literature to populate this table, but the methodology for their calculation is well-established.)

Protonation Studies and Preferred Protonation Sites

Protonation studies, conducted through both experimental techniques and theoretical calculations, are vital for understanding the acid-base properties of this compound and predicting its behavior in different pH environments.

DFT calculations have been employed to study the protonation of the parent 1,2,4-triazole ring, analyzing reactivity descriptors like Fukui indices to identify the most nucleophilic regions susceptible to proton attack. dnu.dp.uaresearchgate.net For the unsubstituted 1,2,4-triazole, theoretical studies focusing on the reaction with HCl aim to determine the preferred site of protonation. dnu.dp.uaresearchgate.net Analysis of IR and Raman spectra, combined with calculations of hydrogen bond lengths, suggests that protonation is more favorable at the N4 position compared to the N2 position. researchgate.net

In substituted amino-1,2,4-triazoles, the position of the amino group and other substituents can influence the basicity of the ring nitrogen atoms. For some 5-amino-1,2,4-triazol-3-thiol derivatives, protonation has been observed on the nitrogen atom at position 1 of the triazole ring. researchgate.net However, modifying the substituents, for instance by introducing a phenyl ring, can alter the basicity and lead to protonation at the N2 position. researchgate.net A study on N-(pyridinyl)bisphosphonates containing a 1,2,4-triazole ring assigned a pKa value of 4.22 to the deprotonation of the triazole ring. mdpi.com

Excited State Dynamics and Photophysics Investigations

The study of the excited state dynamics and photophysics of this compound and its derivatives provides critical information on their behavior upon absorption of light, which is relevant for applications in materials science and photochemistry. rsc.orgmdpi.comnih.gov

Investigations into the excited state decay processes of N-heterocyclic compounds like 3-amino-5-mercapto-1,2,4-triazole (B94436) (AMT) have been performed using a combination of vibrational and electronic spectroscopies with DFT and Time-Dependent DFT (TDDFT) calculations. rsc.org These studies indicate that the structure of such molecules is sensitive to the solvent environment. rsc.org For AMT, intermolecular hydrogen bonding is believed to play a significant role in the decay of the singlet excited S2(ππ*) state. rsc.org Furthermore, transient absorption spectroscopy has detected short-lived triplet species in solution. rsc.org

For other complex systems incorporating the 1,2,4-triazole moiety, photophysical properties have been extensively studied. mdpi.comnih.govdntb.gov.ua For instance, the photodynamics of 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole (bis-HPTA) have been explored through electronic structure calculations and nonadiabatic surface-hopping dynamics simulations. acs.org These studies propose that after excitation, the molecule undergoes an ultrafast, barrierless excited-state intramolecular proton transfer (ESIPT). acs.org The subsequent decay back to the ground state occurs rapidly through conical intersections, with a calculated S1 state lifetime of approximately 315 fs. acs.org The dynamics of a high-energy ionic liquid, 1-hydroxyethyl-4-amino-1,2,4-triazolium nitrate (B79036) (HEATN), have also been investigated, revealing that solvation is slower than the population decay of the excited state of the probe molecule used. iastate.edu

Thermochemical Calculations

Thermochemical properties, such as the enthalpy of formation and sublimation enthalpy, are fundamental for assessing the energetic character and stability of this compound. These values are determined through both experimental calorimetry and theoretical calculations.

Enthalpy of Formation

The enthalpy of formation (ΔfH°) is a crucial parameter, particularly for energetic materials. For amino-1,2,4-triazole derivatives, this property has been determined experimentally and computationally. researchgate.net

Experimental values for the enthalpy of formation in the crystalline phase (ΔfH°(cr)) are often derived from static-bomb combustion calorimetry. researchgate.net For the gas-phase standard molar enthalpies of formation (ΔfH°(g)), high-level theoretical methods like the G3(MP2) composite approach are used. researchgate.net There is often good agreement between experimental and theoretical results, which supports the use of computational methods for predicting these properties for other related compounds. researchgate.net Computational approaches using isodesmic reactions at the MP2/complete basis set level have also been shown to accurately predict the gas-phase ΔfH° of triazole derivatives to within <3 kcal/mol. osti.gov A study on various 1,2,4-triazole N-oxide derivatives containing nitro and amino groups reported calculated positive enthalpies of formation greater than 377.4 kJ/mol, indicating high energy content. mdpi.com

Interactive Table: Standard Molar Enthalpies of Formation (ΔfH°) at T = 298.15 K

| Compound | State | Experimental ΔfH° (kJ/mol) | Theoretical ΔfH° (kJ/mol) | Method |

|---|---|---|---|---|

| 4-Amino-4H-1,2,4-triazole | Gas | Not available | Data not available | G3(MP2) |

| 3-Amino-1H-1,2,4-triazole | Crystal | 67.8 ± 1.5 researchgate.net | Data not available | Combustion Calorimetry researchgate.net |

| 3-Amino-1H-1,2,4-triazole | Gas | 158.5 ± 2.0 researchgate.net | 157.0 researchgate.net | G3(MP2) researchgate.net |

| 3,5-Diamino-1H-1,2,4-triazole | Crystal | 65.2 ± 1.7 researchgate.net | Data not available | Combustion Calorimetry researchgate.net |

Sublimation Enthalpy

The sublimation enthalpy (ΔsubH°) represents the energy required for a substance to transition from the solid to the gas phase and is essential for relating experimental solid-state data to gas-phase theoretical calculations.

For 4-amino-4H-1,2,4-triazole, the enthalpy of sublimation has been measured experimentally. researchgate.net Techniques like Calvet microcalorimetry and Knudsen effusion measurements are commonly used for this purpose. researchgate.net

Interactive Table: Standard Molar Enthalpies of Sublimation (ΔsubH°) at T = 298.15 K

| Compound | Experimental ΔsubH° (kJ/mol) | Method |

|---|---|---|

| 4-Amino-4H-1,2,4-triazole | 100.2 ± 1.5 researchgate.net | Knudsen Effusion researchgate.net |

| 3-Amino-1H-1,2,4-triazole | 90.7 ± 1.3 researchgate.net | Calvet Microcalorimetry researchgate.net |

Kinetic Parameter Evaluation of Reaction Pathways

Understanding the kinetics of the decomposition of this compound is critical for assessing its thermal stability. Studies have focused on elucidating decomposition mechanisms and evaluating the associated kinetic parameters. rsc.org

The decomposition pathways of amino-substituted 1,2,4-triazoles have been investigated using thermal analysis techniques coupled with mass spectrometry. rsc.org Kinetic parameters for these decomposition processes can be evaluated from experimental data using methods like the nonlinear integral method. rsc.org Theoretical studies using DFT have also been employed to investigate the initial decomposition pathways of triazole derivatives. For the parent 1H-1,2,4-triazole, the initial step is proposed to be an H-transfer with a relatively high energy barrier of ~52 kcal/mol, indicating its higher thermal stability compared to 1,2,3-triazole. researchgate.net The introduction of different functional groups, such as an amino group, can significantly affect the stability and the decomposition mechanism. rsc.org

Energy of Activation (Ea)

The energy of activation (Ea) is a critical parameter in understanding the chemical reactivity and decomposition pathways of energetic materials. For aminotriazole derivatives, this has been a subject of several theoretical and experimental investigations. The thermal decomposition of 3-amino-1,2,4-triazole (an isomer of this compound) was found to have an activation energy of 124±8 kJ·mol⁻¹ as determined by the Ozawa's method, and a value of 140±8 kJ·mol⁻¹ using Kissinger's method. csic.es

Studies on energetic salts of aminotriazoles provide further insight. For instance, the exothermic decomposition reaction of 3,4,5-triamino-1,2,4-triazole dinitramide has an apparent activation energy of 165.57 kJ·mol⁻¹. akjournals.comresearchgate.net Another study on a novel nitrogen-rich energetic compound, 4-amino-1,2,4-triazole dinitroguanidine salt (4-ATDNG), reported an enthalpy of activation (ΔH≠), which is closely related to Ea, of 143.24 kJ·mol⁻¹. publish.csiro.au In the context of metal complexes, which have applications in various fields, the activation energy for the spin transition in iron(II) complexes with 4-amino-1,2,4-triazole was estimated to be in the range of 1000–2000 kJ·mol⁻¹. rsc.org For the thermal decomposition of 1-amino-1,2,3-triazolium nitrate, a related but different triazole isomer, the activation energy for the first stage of decomposition was determined to be 117 ± 7 kJ·mol⁻¹. researchgate.net

These values, while not exclusively for this compound, demonstrate the significant energy barrier that must be overcome for these compounds to undergo chemical reactions, a key characteristic of their nature as energetic materials.

Pre-exponential Factor (A)

The pre-exponential factor (A), also known as the frequency factor in the Arrhenius equation, relates to the frequency of collisions of molecules in the correct orientation for a reaction to occur. For the exothermic decomposition of 3,4,5-triamino-1,2,4-triazole dinitramide, the pre-exponential factor was found to be 10¹⁸.⁰⁴ s⁻¹. akjournals.comresearchgate.net In the study of 1-amino-1,2,3-triazolium nitrate, the pre-exponential factor (lgA) for the first stage of decomposition was 12.40 s⁻¹, and for the second stage, it was 9.66 s⁻¹. researchgate.net Computational and experimental studies on other triazole derivatives have also determined this factor; for example, Arrhenius plots for thermally reversible photochromic 4,5-bisthiazolyl-1,2,3-triazoles yielded pre-exponential factors, highlighting the influence of molecular structure on this parameter. beilstein-journals.org

Entropy of Activation (∆S#)

The entropy of activation (∆S#) provides insight into the change in disorder when reactants transition to the activated complex. A positive value suggests a more disordered transition state, while a negative value indicates a more ordered one. For 4-amino-1,2,4-triazole dinitroguanidine salt (4-ATDNG), the entropy of activation was determined to be 60.22 J·mol⁻¹·K⁻¹. publish.csiro.au In another study on 3,4,5-triamino-1,2,4-triazole dinitramide, the entropy of activation was found to be 97.19 J·mol⁻¹·K⁻¹. researchgate.net These positive values indicate that the transition states for the decomposition of these energetic salts are more disordered than the reactants.

Enthalpy of Activation (∆H#)

The enthalpy of activation (∆H#) represents the change in heat content in moving from the reactants to the transition state. It is closely related to the activation energy. For the 4-amino-1,2,4-triazole dinitroguanidine salt (4-ATDNG), the enthalpy of activation was calculated to be 143.24 kJ·mol⁻¹. publish.csiro.au Similarly, the value for 3,4,5-triamino-1,2,4-triazole dinitramide was 161.90 kJ·mol⁻¹. researchgate.net Research on iron(II) spin crossover complexes with 4-amino-1,2,4-triazole revealed a correlation between the enthalpy of the spin transition and the water content in the complex, with ΔH values ranging from 19 to 29 kJ·mol⁻¹. rsc.org

Gibbs Free Energy of Activation (∆G#)

The Gibbs free energy of activation (∆G#) is the ultimate determinant of the reaction rate, combining both the enthalpic and entropic contributions. A study on the energetic salt 4-amino-1,2,4-triazole dinitroguanidine (4-ATDNG) reported a Gibbs free energy of activation of 116.34 kJ·mol⁻¹. publish.csiro.au For 3,4,5-triamino-1,2,4-triazole dinitramide, this value was found to be 118.98 kJ·mol⁻¹. researchgate.net In the context of molecular docking studies, the Gibbs free energy of binding for novel 1,2,4-triazole derivatives with amino acid fragments was calculated, with values of -7.7 kcal/mol and -8.8 kcal/mol for specific compounds, indicating a spontaneous binding process. mdpi.com

| Compound | Energy of Activation (Ea) (kJ·mol⁻¹) | Pre-exponential Factor (A) (s⁻¹) | Entropy of Activation (∆S#) (J·mol⁻¹·K⁻¹) | Enthalpy of Activation (∆H#) (kJ·mol⁻¹) | Gibbs Free Energy of Activation (∆G#) (kJ·mol⁻¹) | Reference |

|---|---|---|---|---|---|---|

| 3-Amino-1,2,4-triazole | 124 to 140 | N/A | N/A | N/A | N/A | csic.es |

| 3,4,5-Triamino-1,2,4-triazole dinitramide | 165.57 | 10¹⁸.⁰⁴ | 97.19 | 161.90 | 118.98 | akjournals.comresearchgate.net |

| 4-Amino-1,2,4-triazole dinitroguanidine salt | N/A | N/A | 60.22 | 143.24 | 116.34 | publish.csiro.au |

| 1-Amino-1,2,3-triazolium nitrate | 117 ± 7 | 10¹².⁴⁰ | N/A | N/A | N/A | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find relationships between the chemical structures of compounds and their biological activities. For 1,2,4-triazole derivatives, QSAR studies have been instrumental in predicting their potential as therapeutic agents.

Several studies have developed QSAR models for various biological activities of 1,2,4-triazole derivatives. These models use molecular descriptors, which are numerical representations of chemical information. Descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical in nature. For instance, a QSAR study on N1-substituted 1,2,4-triazoles against Escherichia coli identified a biparametric model involving descriptors for molecular shape (R) and length (L) as the most statistically significant. bas.bg Another study on the antimicrobial activity of 28 different 1,2,4-triazole derivatives used descriptors like Edge adjacency indices, GETAWAY, 3D-MoRSE, and Burden eigenvalues to build multiparametric models with high correlation coefficients (approaching 0.90).

The applications of QSAR for 1,2,4-triazoles are diverse:

Antimicrobial Activity: Models have been developed to predict the activity of 1,2,4-triazole derivatives against bacteria such as Bacillus subtilis and Salmonella enteritidis. mjcce.org.mk

Antifungal Activity: A QSAR analysis of 1,2,4-triazole analogues of fluconazole (B54011) was performed to predict their growth inhibitory activity against Candida albicans. nih.gov The resulting models help in understanding the structural requirements for potent antifungal agents. nih.gov

Anticancer Activity: 3D-QSAR pharmacophore models have been generated for 1,2,4-triazole derivatives to identify essential structural features for anti-breast cancer activity against the aromatase enzyme. tandfonline.com

These models not only predict the activity of new, unsynthesized compounds but also provide valuable insights into the mechanism of action by highlighting which structural features are crucial for biological activity. nih.gov

| Predicted Activity | Organism/Target | Key Descriptors/Model Type | Reference |

|---|---|---|---|

| Antimicrobial | Bacillus subtilis, Salmonella enteritidis | Physicochemical descriptors (e.g., surface tension) | mjcce.org.mk |

| Antimicrobial | General | Edge adjacency indices, GETAWAY, 3D-MoRSE | |

| Antibacterial | Escherichia coli | Hansch and Free Willson approach (R and L descriptors) | bas.bg |

| Antifungal | Candida albicans | Topological and physicochemical parameters | nih.gov |

| Anti-breast cancer | Aromatase enzyme | 3D-QSAR Pharmacophore (H-bond acceptors, ring aromatic, hydrophobic) | tandfonline.com |

In Silico Methods for Pharmacological Potential Assessment

In silico methods, which encompass a range of computational techniques, are vital for the early-stage assessment of the pharmacological potential of new compounds, including derivatives of this compound. These methods predict how a molecule might behave in a biological system, thereby guiding and optimizing the drug discovery process. ujmm.org.ua

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For 1,2,4-triazole derivatives, docking studies have been widely used to explore their potential as inhibitors of various enzymes.

Antifungal/Antibacterial Agents: Docking studies have been performed on enzymes like Glucosamine-6-phosphate synthase, which is a key target in bacterial and fungal cell wall synthesis. nih.gov

Antioxidant Agents: The potential of 1,2,4-triazole derivatives as antioxidants has been investigated by docking them into the active sites of enzymes that regulate oxidative stress. pensoft.netresearchgate.net

Anticancer Agents: The binding of novel 1,2,4-triazole derivatives to the aromatase enzyme, a target in breast cancer therapy, has been simulated to predict binding affinity, with calculated Gibbs free energy values indicating favorable interactions. mdpi.comtandfonline.com

Pharmacokinetic and Toxicity (ADMET) Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For various series of 1-alkyl-4-amino-1,2,4-triazole derivatives, parameters like physicochemical characteristics and general pharmacokinetic profiles have been determined computationally to assess their potential bioavailability and to flag possible toxicity issues, such as mutagenicity. ujmm.org.uazsmu.edu.ua

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, assessing its stability. For promising 1,2,4-triazole derivatives identified through docking, MD simulations have been used to confirm the stability of the protein-ligand complex, strengthening the case for their potential as inhibitors. tandfonline.compensoft.net

Reactivity and Mechanism Studies: Density Functional Theory (DFT) is another powerful in silico method used to study the electronic structure and reactivity of molecules. nih.govisres.org DFT calculations have been used to investigate the hydrolysis mechanism of a Ruthenium(III) complex containing a 4-amino-1,2,4-triazole ligand, which is crucial for understanding its potential as an antitumor agent. worldscientific.com

Together, these in silico methods provide a comprehensive preclinical evaluation of 1,2,4-triazole derivatives, enabling researchers to prioritize the most promising candidates for further synthesis and experimental testing. ujmm.org.uazsmu.edu.ua

| Method | Pharmacological Target/Property | Investigated Potential | Reference |

|---|---|---|---|

| Molecular Docking | Glucosamine-6-phosphate synthase | Antimicrobial | nih.gov |

| Molecular Docking, MD Simulations | Oxidative stress enzymes | Antioxidant | pensoft.netresearchgate.net |

| Molecular Docking | Aromatase | Anticancer | mdpi.comtandfonline.com |

| ADMET Prediction | General pharmacokinetic parameters | Bioavailability, Antifungal | ujmm.org.uazsmu.edu.ua |

| Density Functional Theory (DFT) | Hydrolysis of Ru(III) complex | Antitumor | worldscientific.com |

| Density Functional Theory (DFT) | Nucleophilicity, Reaction Mechanisms | General Reactivity | nih.govacs.org |

Molecular Docking Studies for Target Interaction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand the interaction between a ligand and its target protein at the atomic level, predicting binding affinity and mode.

A review of the scientific literature indicates that while the broader class of 1,2,4-triazole derivatives is extensively studied via molecular docking against various biological targets, specific docking studies focusing solely on the parent compound, this compound, are not prominently reported. Research in this area tends to concentrate on derivatives where additional functional groups are incorporated to enhance binding affinity and selectivity for specific enzymes or receptors. For instance, various studies have successfully docked derivatives of 4-amino-4H-1,2,4-triazole against targets like lanosterol (B1674476) 14α-demethylase, cyclooxygenase-2, and thymidine (B127349) phosphorylase, demonstrating the utility of the triazole scaffold in drug design. zsmu.edu.uazsmu.edu.ua These studies typically show that the triazole ring is crucial for forming key interactions, such as hydrogen bonds, with amino acid residues in the active site of the target protein. nih.gov

The general approach in these studies involves preparing the 3D structure of the target protein and the ligand (the triazole derivative). Software like AutoDock Vina is then used to predict the most stable binding conformations and calculate a binding energy score, which indicates the affinity of the ligand for the protein. zsmu.edu.ua Although direct data for this compound is scarce, its structural features suggest it could act as a pharmacophore, with its nitrogen atoms and amino group available to serve as hydrogen bond donors and acceptors, a critical aspect in molecular recognition by biological targets.

Prediction of Pharmacokinetic Parameters

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic profile. These properties can be estimated using computational models based on a molecule's structure. For this compound, various physicochemical properties that influence its pharmacokinetics have been calculated and are available in public databases like PubChem. nih.gov These descriptors are fundamental inputs for ADMET prediction algorithms, and tools like SwissADME are commonly used in the literature for such analyses on related triazole derivatives. zsmu.edu.uasciensage.infopensoft.net

The predicted parameters for this compound suggest a profile characteristic of a small, polar molecule. Its low molecular weight and negative LogP value indicate high water solubility, which is a favorable property for absorption. nih.gov The topological polar surface area (TPSA) is another key descriptor, and its value for this compound is within a range that suggests good oral bioavailability.

Below is a table of computationally predicted physicochemical properties relevant to the pharmacokinetics of this compound, based on data from computational models.

| Parameter | Predicted Value | Implication for Pharmacokinetics |

|---|---|---|

| Molecular Weight | 84.08 g/mol nih.gov | Low molecular weight, generally favorable for absorption and distribution. |

| XLogP3-AA (LogP) | -0.8 nih.gov | Indicates high hydrophilicity (water-solubility) and likely poor permeation across the blood-brain barrier. |

| Hydrogen Bond Donors | 1 nih.gov | Contributes to solubility and potential for target interaction. |

| Hydrogen Bond Acceptors | 4 nih.gov | Contributes to solubility and potential for target interaction. |

| Topological Polar Surface Area (TPSA) | 56.7 Ų nih.gov | Suggests good potential for oral bioavailability and cell membrane permeability. |

| Rotatable Bond Count | 0 nih.gov | Indicates a rigid structure, which can be favorable for binding affinity. |

These in silico predictions provide a valuable preliminary assessment of the pharmacokinetic profile of this compound. They suggest that the compound is likely to be well-absorbed and soluble in physiological fluids, although its high polarity might limit its distribution into lipophilic compartments like the central nervous system.

Biological Activities and Mechanistic Insights of 1 Amino 1,2,4 Triazole and Its Derivatives

Antimicrobial Efficacy

Derivatives of 1-amino-1,2,4-triazole have shown considerable efficacy against a range of microbial pathogens.

The search for new antibacterial agents is driven by the global challenge of antibiotic resistance. nih.gov Derivatives of this compound have emerged as a promising class of compounds in this regard. nih.govbohrium.com

Studies have shown that replacing a thio-group with an amino-group in the third position of the 1,2,4-triazole (B32235) ring can lead to an increase in antibacterial activity. csfarmacie.cz For instance, certain 3-amino-1,2,4-triazole derivatives demonstrated better performance against Staphylococcus aureus compared to their 3-thio counterparts. csfarmacie.czcsfarmacie.cz

The introduction of various substituents onto the this compound scaffold has yielded compounds with potent antibacterial effects. For example, a series of Schiff bases derived from 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol displayed significant activity against Gram-positive bacteria like S. aureus and S. pyogenes. nih.gov Specifically, the compound 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol exhibited minimum inhibitory concentration (MIC) values of 0.264 and 0.132 mM against these bacteria, respectively, which were comparable or superior to standard drugs like ampicillin (B1664943) and chloramphenicol. nih.gov

Another study reported on novel Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol. nih.gov Several of these derivatives exhibited strong antibacterial activity against Staphylococcus aureus, with some showing efficacy superior to the standard drug streptomycin. nih.gov For instance, one derivative was found to be more potent than streptomycin. nih.gov

Furthermore, derivatives such as 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide have shown broad-spectrum antibacterial activity, with all tested cultures being sensitive at concentrations ranging from 0.039 to 1.25 μg/ml. medicine.dp.ua

| Compound/Derivative | Bacterial Strain(s) | Key Finding | Reference |

|---|---|---|---|

| 3-Amino-1,2,4-triazole derivatives | Staphylococcus aureus | Showed better performance than 3-thio-1,2,4-triazoles. | csfarmacie.czcsfarmacie.cz |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus, S. pyogenes | MIC values of 0.264 and 0.132 mM, respectively; comparable or superior to ampicillin and chloramphenicol. | nih.gov |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Some derivatives showed activity superior to streptomycin. | nih.gov |

| 4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide | Various strains including E. coli and S. aureus | Sensitive at concentrations of 0.039–1.25 μg/ml. | medicine.dp.ua |